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Compound of Interest

Compound Name: 2-Bromo-5-fluorobenzoyl chloride

Cat. No.: B050458

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-Bromo-5-fluorobenzoyl chloride (CAS No. 111771-13-2). Due to the limited availability
of public experimental spectra for this specific molecule, this document presents a predictive
analysis based on established spectroscopic principles and data from structurally analogous
compounds. This guide is intended to assist researchers in the identification, characterization,
and quality control of 2-Bromo-5-fluorobenzoyl chloride in synthetic and drug development
workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Bromo-5-fluorobenzoyl chloride. These
predictions are derived from the analysis of similar substituted benzoyl chlorides and related
aromatic systems.

Table 1: Predicted *H NMR Spectroscopic Data
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S Predicted Chemical Predicted Predicted Coupling
roton
Shift (6, ppm) Multiplicity Constant (J, Hz)

J(H-F) = 8-9, J(H-H) =
H-3 7.30-7.50 dd

3-4

J(H-H) = 8-9, J(H-F) =
H-4 7.60-7.80 dd

4-5

J(H-H) = 3-4, J(H-F) =
H-6 8.00 - 8.20 dd

2-3

Solvent: CDCIls. Chemical shifts are referenced to TMS (6 = 0.00 ppm).

. i 13
Carbon Predicted Chemical Shift (6, ppm)
C=0 166 - 170
c-1 132 - 136 (d, J(C-F) = 8-10 Hz)
C-2 120 - 124 (d, J(C-F) = 25-30 Hz)
c-3 118 - 122 (d, J(C-F) = 20-25 Hz)
C-4 135 - 139 (d, J(C-F) = 8-10 Hz)
C-5 160 - 164 (d, J(C-F) = 250-260 Hz)
C-6 130 - 134 (d, J(C-F) = 3-5 Hz)

Solvent: CDCIls. Chemical shifts are referenced to the solvent peak (6 = 77.16 ppm). "d"
indicates a doublet due to C-F coupling.

Table 3: Predicted IR Spectroscopic Data
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Functional Group

Predicted Absorption
Range (cm™?)

Description

C=0 (Acid Chloride) 1770 - 1810 Strong, sharp carbonyl stretch
C-Cl 650 - 850 Stretch

C-Br 500 - 600 Stretch

C-F 1000 - 1400 Stretch

Aromatic C=C 1450 - 1600 Multiple bands

Aromatic C-H 3000 - 3100 Stretch

Table 4: Predicted Mass Spectrometry Data

mlz

Predicted Fragment

Description

236/238/240

[M]*

Molecular ion peak, showing
isotopic pattern for Bromine
("°Br/®1Br = 1:1) and Chlorine
(3>CIP’Cl = 3:1)

201/203

[M-CI]*

Loss of chlorine radical.
Isotopic pattern for Bromine

will be present.

173/175

[M-COCIJ*

Loss of the benzoyl chloride
group. Isotopic pattern for

Bromine will be present.

157

[CeHsBrF]*

Fragment corresponding to

bromofluorobenzene.

lonization method: Electron lonization (El). The presence of bromine and chlorine isotopes will

result in a characteristic isotopic cluster for the molecular ion and any fragments containing

these halogens.

Experimental Protocols
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The following are generalized protocols for the acquisition of spectroscopic data for 2-Bromo-
5-fluorobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of
deuterated chloroform (CDCIs) in a clean, dry NMR tube.

 Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

o Reference the spectrum to tetramethylsilane (TMS) as an internal standard (6 = 0.00
ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.

o A larger number of scans will be necessary compared to 'H NMR to achieve adequate
signal intensity.

o Reference the spectrum to the solvent peak (CDCIs at & = 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: As 2-Bromo-5-fluorobenzoyl chloride has a low melting point (20-22
°C), it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
Alternatively, a dilute solution in a suitable solvent (e.g., CCla) can be prepared.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment or the pure solvent.
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o Record the sample spectrum over a range of 4000-400 cm™1,

o The final spectrum is typically presented as percent transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent,
such as methanol or acetonitrile.

e Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic
separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-
MS).

e Acquisition:
o Introduce the sample into the ion source (e.g., Electron lonization - EI).
o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o A detector records the abundance of each ion.
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Caption: Logical relationship of spectroscopic techniques for molecular characterization.

Generalized Experimental Workflow
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Caption: Generalized workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Data of 2-Bromo-5-fluorobenzoyl
Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050458#spectroscopic-data-nmr-ir-ms-for-2-bromo-
5-fluorobenzoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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